molecular formula C12H13NO3 B2847808 N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide CAS No. 1211702-00-9

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide

Cat. No.: B2847808
CAS No.: 1211702-00-9
M. Wt: 219.24
InChI Key: RCTGTFJSNPGIPX-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide is a chemical compound built around a furan-carboxamide scaffold, a structure of significant interest in medicinal and synthetic chemistry. The furan ring is a five-membered aromatic heterocycle with an oxygen atom known for its considerable reactivity, which makes it a valuable diene in Diels–Alder reactions and a versatile building block for creating more complex molecular architectures . This specific compound, featuring dual furan rings, is offered as a key intermediate for researchers developing novel bioactive molecules or functional materials. The core furan-carboxamide structure is a privileged scaffold in drug discovery. Furan rings are present in several commercial pharmaceuticals, such as the antibiotic nitrofurantoin and the diuretic furosemide, highlighting the pharmacotherapeutic relevance of this heterocycle . As a 1-acyl-3-substituted thiourea precursor, this compound and its analogs serve as versatile intermediates for synthesizing a wide range of derivatives, including guanidines, metal complexes, and various heterocycles, which are crucial for detailed evaluation and comparison of biological activities . Researchers can leverage this compound to explore its potential in developing new antimicrobial, antifungal, or anti-parasitic agents, as related 1-furoyl thiourea derivatives have demonstrated promising biological activities . Beyond pharmaceutical applications, furan-derived carboxamides have utility in materials science, for instance, in the development of furan resins for chemical process plant equipment or as functional ligands anchored to mesoporous silica for the removal of heavy metals like mercury from aqueous solutions . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(8-10-4-2-6-15-10)13-12(14)11-5-3-7-16-11/h2-7,9H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTGTFJSNPGIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide typically involves the acylation of furan derivatives. One common method involves the reaction of furan-2-carbonyl chloride with an appropriate amine in the presence of a base. The reaction is usually carried out in an organic solvent such as propan-2-ol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted furan derivatives, alcohols, and dione compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

N-(2-[1-Benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)furan-2-carboxamide

  • Structural Difference : The propan-2-yl group is substituted with a benzyl triazole moiety instead of a furan-2-yl group.
  • Synthesis : Prepared via coupling furan-2-carbonyl chloride with 2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-amine, yielding 64% with a melting point of 95–97°C .

N-(2-Nitrophenyl)furan-2-carboxamide

  • Structural Difference : A nitro-substituted phenyl group replaces the propan-2-yl linker.
  • Conformational Analysis : The central C4–C5–N1–C6 fragment is planar, with phenyl and furan rings rotated by 2.68° and 7.03°, respectively. Intramolecular N1⋯O3 hydrogen bonding (2.615 Å) disrupts planarity .

Modifications to the Carboxamide Group

(S)-N-(1-oxo-1-((4-sulfamoylbenzyl)amino)propan-2-yl)furan-2-carboxamide

  • Structural Difference : A sulfamoylbenzyl group replaces the furan-2-yl substituent.
  • Implications : The sulfonamide group enhances hydrogen-bonding capacity and solubility, which may improve pharmacokinetic properties relative to the target compound .

Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate Derivatives

  • Structural Difference : Methyl acetate groups are appended to the furan-carboxamide core.
  • Synthesis : Derived from hydrazone intermediates, these compounds demonstrate the versatility of modifying the carboxamide side chain for diverse applications .

Naphtho[2,1-b]furan Derivatives

  • Activity: Compounds like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate exhibit antibacterial properties, suggesting that nitro and acetamide groups enhance bioactivity .
  • Contrast : The target compound lacks nitro groups, which may reduce antibacterial potency but improve metabolic stability.

Diaryl Furanones as COX-2 Inhibitors

  • Activity : Diaryl furan derivatives show COX-2 inhibitory potency comparable to rofecoxib .
  • Implication : The bifuran architecture of N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide could be optimized for anti-inflammatory applications by introducing selective substituents.

Biological Activity

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound this compound features a furan moiety that contributes to its biological activity. The presence of the carboxamide functional group enhances its interaction with biological targets, making it a valuable candidate for drug development.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation, leading to its observed antimicrobial and anticancer properties.

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes that facilitate microbial growth.
  • Induction of Apoptosis : The compound can potentially induce programmed cell death in cancer cells through modulation of cellular pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1464

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicate varying degrees of cytotoxicity.

Cell Line IC50 (µM) Selectivity Index
MCF-725.53.5
A54930.04.0
HeLa22.03.0

Case Studies

  • Cytotoxicity Evaluation : A study utilized the MTT assay to evaluate the cytotoxic effects on MCF-7 and MDA-MB-231 cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting moderate potency compared to established chemotherapeutics like tamoxifen .
  • Mechanistic Insights : Further investigations revealed that the compound's anticancer effects may be attributed to its ability to induce apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells.

Q & A

Basic: What are the standard synthetic routes for N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a furan-2-carbonyl chloride derivative with a furan-containing amine under basic conditions. Key steps include:

  • Amide bond formation : Reacting furan-2-carbonyl chloride with 1-(furan-2-yl)propan-2-amine in acetonitrile or DMF, often with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is used to isolate the product, with yields typically ranging from 60–80% depending on substituent steric effects .
  • Optimization : Reaction time (3–6 hours), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.1 amine:carbonyl chloride) are critical for maximizing yield .

Basic: What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

  • FT-IR : Confirms amide C=O stretches (~1670 cm⁻¹) and furan ring vibrations (~1550–1600 cm⁻¹) .
  • NMR : 1^1H NMR identifies furan protons (δ 6.2–7.4 ppm) and amide NH (δ 8.5–10 ppm); 13^13C NMR verifies carbonyl carbons (~160 ppm) .
  • X-ray crystallography : SHELX software is used to resolve bond angles and dihedral angles (e.g., planar amide groups with furan ring twists <10°) .

Basic: How are computational tools like molecular docking and PASS predictions applied to study its bioactivity?

  • Molecular docking : Software like ArgusDock predicts binding to targets (e.g., enoyl-ACP reductase in M. tuberculosis). Hydrogen bonds with Tyr158 and hydrophobic interactions with Met103 are critical for anti-tubercular activity .
  • PASS (Prediction of Activity Spectra for Substances) : Screens for anti-tubercular potential (Pa > 0.68 indicates high likelihood). For example, derivatives with nitro or chloro substituents show Pa scores >0.7, correlating with MIC values of 3.1 µg/mL .

Basic: What biological activities have been reported for this compound and its analogs?

  • Anti-tubercular activity : Derivatives inhibit Mycobacterium tuberculosis H37Rv (MIC: 3.1–12.5 µg/mL) via enoyl-ACP reductase binding .
  • Enzyme modulation : Furan-carboxamides interact with cytochrome P450 isoforms, affecting drug metabolism .
  • Antioxidant potential : Thiourea derivatives of furan-carboxamides show radical scavenging in DPPH assays (IC₅₀: 20–50 µM) .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for substituted analogs?

  • Electron-withdrawing vs. donating groups : Nitro (-NO₂) and chloro (-Cl) substituents enhance anti-tubercular activity (MIC: 3.1 µg/mL), while methoxy (-OCH₃) groups reduce potency (MIC: >25 µg/mL) due to disrupted hydrogen bonding .
  • Crystallographic validation : Compare X-ray structures of active/inactive analogs to identify conformational changes (e.g., furan ring planarity deviations >10° reduce binding ).

Advanced: What strategies optimize the synthesis of this compound for high-throughput screening?

  • Parallel synthesis : Use automated reactors to vary substituents (e.g., phenyl, thiadiazole) under controlled conditions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) with comparable yields .
  • Quality control : LC-MS monitors purity (>95%) and identifies byproducts (e.g., unreacted amine or oxidized furan derivatives) .

Advanced: How can pharmacokinetic challenges like low solubility be addressed?

  • Prodrug design : Introduce phosphate or glycoside groups to improve aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability in in vivo models .

Advanced: When should crystallography vs. docking be prioritized in studying target interactions?

  • X-ray crystallography : Use for high-resolution (<1.5 Å) structures of ligand-enzyme complexes (e.g., enoyl-ACP reductase) to guide rational drug design .
  • Molecular docking : Apply for rapid screening of derivative libraries or when crystallography fails (e.g., flexible binding pockets) .

Advanced: How is redox instability of the furan ring managed during experimental assays?

  • Antioxidant additives : Include ascorbic acid (0.1 mM) in buffer solutions to prevent furan oxidation .
  • Low-temperature storage : Store compounds at -20°C under argon to minimize degradation .
  • HPLC monitoring : Track oxidation products (e.g., furan-2,3-dione) using C18 columns and UV detection at 254 nm .

Advanced: What structural modifications enhance selectivity for specific biological targets?

  • Heterocyclic substitutions : Replace the furan with thiophene or pyridine to alter π-stacking with enzyme pockets .
  • Side chain elongation : Introduce methylene spacers between the amide and aryl groups to improve binding to deep hydrophobic pockets .
  • Stereochemical control : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) to assess stereoselective activity .

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